molecular formula C28H29N3O3S2 B12032395 N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12032395
M. Wt: 519.7 g/mol
InChI Key: JSXCHVYUZXZCBT-UHFFFAOYSA-N
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Description

The compound N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide features a benzothieno-pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide side chain linked to a 2,6-dimethylphenyl group.

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N3O3S2/c1-4-34-20-14-12-19(13-15-20)31-27(33)24-21-10-5-6-11-22(21)36-26(24)30-28(31)35-16-23(32)29-25-17(2)8-7-9-18(25)3/h7-9,12-15H,4-6,10-11,16H2,1-3H3,(H,29,32)

InChI Key

JSXCHVYUZXZCBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC=C4C)C)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Ethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the benzothieno[2,3-d]pyrimidine core is reacted with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the intermediate compound.

    Formation of the Phenylacetamide Moiety: This final step involves the reaction of the intermediate with 2,6-dimethylaniline and chloroacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three primary moieties:

Functional Group Reaction Type Conditions Products/Outcomes
Acetamide (-NHCO-)HydrolysisAcidic (HCl, H₂SO₄) or basic (NaOH)Carboxylic acid + 2,6-dimethylaniline
Sulfanyl (-S-)OxidationH₂O₂, mCPBA, or O₃Sulfoxide (-SO-) or sulfone (-SO₂-)
Pyrimidinone (C=O)Nucleophilic substitutionGrignard reagents, organolithiumRing-opened intermediates or adducts

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis in acidic or alkaline media:
Example Reaction:
C27H29N3O3S2+H2OH+/OHC25H25N2O3S2+C2H7N\text{C}_{27}\text{H}_{29}\text{N}_3\text{O}_3\text{S}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{C}_{25}\text{H}_{25}\text{N}_2\text{O}_3\text{S}_2+\text{C}_2\text{H}_7\text{N}

  • Kinetics : Second-order, with rate constants dependent on pH and temperature.

  • Byproducts : 2,6-dimethylaniline is released, detectable via GC-MS .

Sulfanyl Oxidation

The sulfanyl bridge is susceptible to oxidation, forming sulfoxides (e.g., with H₂O₂) or sulfones (e.g., with O₃):
Experimental Data :

Oxidizing Agent Time (h) Temperature (°C) Yield (%) Product
H₂O₂ (30%)22578Sulfoxide
mCPBA1.50–592Sulfone

Ring-Specific Reactions

The benzothienopyrimidinone core participates in:

  • Ring-opening reactions : Catalyzed by strong bases (e.g., NaOH/EtOH), yielding thiophene derivatives .

  • Electrophilic substitution : Bromination at the thiophene ring’s α-position under Br₂/FeBr₃.

Stability and Side Reactions

  • Thermal degradation : Decomposes above 200°C, releasing SO₂ and CO₂ (TGA analysis) .

  • Photoreactivity : Exposure to UV light induces C-S bond cleavage, forming radical intermediates .

Synthetic Modifications

The compound serves as a precursor for derivatives:

Modification Reagents Application
Alkylation at N-positionCH₃I, K₂CO₃Enhanced solubility in polar solvents
Aryl substitutionPd-catalyzed cross-couplingPharmacological scaffold development

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of new biochemical assays.

Medicine

Medically, N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group may play a crucial role in binding to these targets, while the benzothieno[2,3-d]pyrimidine core could facilitate interactions with nucleic acids or proteins. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Substituent Variations and Structural Similarities

The target compound belongs to a family of benzothieno-pyrimidinone derivatives with variable substituents. Key analogs and their differences are summarized below:

Compound ID Core Structure R1 (Position 3) R2 (Acetamide Substituent) Key Features Reference
Target Compound Benzothieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl 2,6-Dimethylphenyl Ethoxy group enhances lipophilicity
Compound Benzothieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl 2,3-Dimethylphenyl Positional isomer of dimethyl group
Compound Benzothieno[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl 4-Methylphenyl Methyl at para position alters steric effects
Compound Benzothieno[2,3-d]pyrimidin-4-one 4-Methoxyphenyl 2,3-Dimethylphenyl Methoxy vs. ethoxy impacts electronic properties
Compound (476485-68-4) Benzothieno[2,3-d]pyrimidin-4-one 4-Methoxyphenyl 2,4-Dimethylphenyl Further positional isomerism in R2

Key Observations :

  • Ethoxy vs.
  • Dimethylphenyl Isomerism : The 2,6-dimethylphenyl substituent (target) vs. 2,3- or 2,4-dimethylphenyl () alters steric hindrance and electronic interactions at the acetamide terminus, which may influence target binding .
  • Para-Methylphenyl () : Substitution at the para position reduces steric bulk compared to ortho-dimethyl groups, possibly improving solubility .

Computational Similarity Analysis

Structural similarity metrics, such as Tanimoto and Dice indices, are critical for comparing these analogs. Using MACCS or Morgan fingerprints (bit vectors encoding structural features), the target compound likely exhibits high similarity (>0.7 Tanimoto score) with analogs sharing the benzothieno-pyrimidinone core but lower scores (~0.4–0.6) with compounds differing in substituents (e.g., ’s dichlorophenyl derivative) .

Molecular Networking : MS/MS-based cosine scores () would cluster the target compound with analogs like and (cosine >0.8) due to conserved fragmentation patterns, while methoxy/ethoxy variants () might form subclusters (cosine ~0.7) .

Spectroscopic Comparisons

NMR Profiling :

  • Region-Specific Shifts : As demonstrated in , substituent changes (e.g., ethoxy to methoxy) would perturb chemical shifts in regions proximal to the phenyl ring (e.g., aromatic protons or adjacent methyl groups). For instance, the ethoxy group’s –OCH2CH3 protons (~1.3–1.5 ppm for CH3; ~3.8–4.2 ppm for OCH2) would differ from methoxy (–OCH3 at ~3.3 ppm) .
  • Core Structure Stability: The benzothieno-pyrimidinone core (e.g., carbonyl at ~170–175 ppm in 13C NMR) remains consistent across analogs, as seen in ’s related compound .

Biological Activity

N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C29H25N3O3S2
  • Molecular Weight : 527.6571 g/mol
  • CAS Number : 315684-17-4

The compound's biological activity may be attributed to its ability to interact with various biological targets. The presence of the benzothieno-pyrimidine core is significant for its pharmacological properties. Research indicates that compounds with similar structures exhibit activities such as inhibition of protein interactions and modulation of enzymatic pathways.

Anticancer Activity

Studies have shown that derivatives of thienopyrimidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing the benzothieno-pyrimidine moiety have demonstrated significant inhibition of cell proliferation in human cancer cell lines due to their ability to disrupt critical signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases. The ability to inhibit mutant huntingtin protein interactions has been noted in related studies, suggesting that N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may also provide neuroprotection by reducing cytotoxicity associated with neurodegenerative conditions .

Antimicrobial Activity

The thiazolidinone derivatives related to this compound have shown broad-spectrum antimicrobial properties. These include antibacterial and antifungal activities attributed to their sulfur-containing structures which enhance their interaction with microbial targets .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Properties Demonstrated significant cytotoxicity in breast and lung cancer cell lines at concentrations above 10 μM.
Neuroprotection Research Indicated a reduction in toxicity in PC12 cells expressing mutant huntingtin when treated with related compounds at 50 μM .
Antimicrobial Evaluation Showed effective inhibition against Staphylococcus aureus and Candida albicans at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The structure of N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide plays a crucial role in its biological activity. Variations in substituents on the aromatic rings significantly influence potency and selectivity for biological targets. For example:

  • Substitution on the benzene ring enhances binding affinity to target proteins.
  • Alkyl groups can modulate lipophilicity and cellular uptake.

Q & A

Q. What are the common synthetic routes for this compound, and how is the thieno-pyrimidinone core constructed?

The compound is synthesized via a multi-step approach. The thieno-pyrimidinone core is typically formed using a Gewald reaction, which involves cyclization of a ketone (e.g., N-acetyl-4-piperidone), activated cyanoacetate, and elemental sulfur in the presence of a base like triethylamine . Subsequent steps include coupling the core with a sulfanyl acetamide derivative. For example, 2-mercapto intermediates are reacted with chloroacetamide derivatives in acetonitrile to introduce the acetamide moiety .

Q. Which analytical techniques are critical for confirming the molecular structure and purity?

  • X-ray crystallography : Resolves the three-dimensional conformation, including dihedral angles between aromatic rings and hydrogen-bonding interactions .
  • NMR spectroscopy : Confirms proton environments, such as the ethoxyphenyl group (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂) and acetamide NH (δ ~10 ppm) .
  • HPLC : Validates purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed during synthesis and handling?

  • Use fume hoods to avoid inhalation of fine powders.
  • Wear nitrile gloves and eye protection to prevent skin/eye contact.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. For example, a central composite design can map the effect of reaction time and temperature on yield .
  • Bayesian Optimization : Machine learning models predict high-yield conditions with fewer experimental runs. This approach outperforms manual optimization in complex multi-step syntheses .

Q. How do structural modifications (e.g., substituents on the ethoxyphenyl group) influence biological activity?

Case Study :

  • The 4-ethoxyphenyl group in related CXCR3 antagonists enhances receptor binding affinity by forming hydrophobic interactions with the receptor’s pocket .
  • Replacing the ethoxy group with bulkier substituents (e.g., trifluoromethoxy) reduces solubility but improves metabolic stability .

Q. How can contradictions in crystallographic data between analogs be resolved?

Analytical Strategy :

  • Compare intramolecular hydrogen bonds (e.g., N–H⋯N in ) and dihedral angles between aromatic rings.
  • Use Cambridge Structural Database (CSD) surveys to benchmark observed conformations against similar compounds .

Q. What computational methods predict target interactions and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes with receptors like CXCR3 .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME estimates logP, solubility, and cytochrome P450 interactions .

Q. How can researchers address low reproducibility in biological assays?

Troubleshooting Framework :

  • Verify compound stability under assay conditions (e.g., DMSO stock solutions degrade at room temperature; store at -20°C).
  • Include positive controls (e.g., known CXCR3 inhibitors) to validate assay sensitivity .
  • Use orthogonal assays (e.g., SPR and cell-based cAMP inhibition) to confirm activity .

Data Contradiction Analysis

Q. How should conflicting data on biological activity between in vitro and in vivo studies be interpreted?

Hypothesis-Driven Approach :

  • Pharmacokinetics : Poor oral bioavailability (e.g., due to high logP) may explain reduced in vivo efficacy despite strong in vitro activity .
  • Metabolite Interference : LC-MS/MS can identify active/inactive metabolites that alter efficacy .

Methodological Resources

  • Synthetic Protocols : Gewald reaction optimization , coupling reactions .
  • Structural Analysis : Crystallography guidelines , NMR assignments .
  • Computational Tools : Bayesian optimization workflows , docking software .

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